Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
CAS No.: 921891-34-1
Cat. No.: VC6499334
Molecular Formula: C21H16N2O4
Molecular Weight: 360.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921891-34-1 |
|---|---|
| Molecular Formula | C21H16N2O4 |
| Molecular Weight | 360.369 |
| IUPAC Name | phenyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
| Standard InChI | InChI=1S/C21H16N2O4/c1-13-7-9-19-17(11-13)23-20(24)16-12-14(8-10-18(16)27-19)22-21(25)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | WUVGRQOVJKPVOI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2 |
Introduction
Molecular Structure and Physicochemical Properties
Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamate possesses a molecular formula of C21H16N2O4 and a molecular weight of 360.369 g/mol. Its IUPAC name, phenyl N-(3-methyl-6-oxo-5H-benzo[b] benzoxazepin-8-yl)carbamate, reflects the integration of a benzoxazepine scaffold with a methyl-substituted carbamate side chain. The compound’s structure is defined by a planar dibenzo[b,f] oxazepine system, where the oxazepine ring adopts a boat conformation due to steric constraints imposed by the fused aromatic rings.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 921891-34-1 |
| Molecular Formula | C21H16N2O4 |
| Molecular Weight | 360.369 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2 |
| InChIKey | WUVGRQOVJKPVOI-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The compound’s solubility profile remains proprietary, though its lipophilic nature (logP ≈ 3.2, estimated) suggests moderate permeability across biological membranes. X-ray crystallography data, while unavailable, predicts strong π-π stacking interactions between aromatic rings, potentially influencing receptor binding kinetics .
Synthesis and Optimization
The synthesis of phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamate involves a three-step protocol to ensure regioselectivity and high purity .
Carbamate Intermediate Formation
The precursor, 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-ylamine, reacts with phenyl chloroformate in dichloromethane under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to neutralize HCl byproducts, yielding the carbamate intermediate with >95% efficiency . This method supersedes older phosgene-based routes, enhancing safety and scalability .
Cyclocondensation and Purification
Phosphorus oxychloride-mediated cyclocondensation at 110°C for 17 hours forms the dibenzo-oxazepine core . Subsequent purification via silica gel chromatography (ethyl acetate/hexanes, 1:4) achieves >98% purity, as confirmed by HPLC.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbamate formation | Phenyl chloroformate, Et3N, CH2Cl2, 0°C → RT | 98% |
| Cyclocondensation | POCl3, reflux, 17 h | 82% |
| Purification | Column chromatography (EtOAc/hexanes) | 95% recovery |
Microwave-assisted synthesis reduces reaction times by 60% without compromising yield, demonstrating the methodology’s adaptability .
Biological Activity and Mechanism
Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)carbamate exhibits submicromolar affinity for dopamine D2 receptors (Ki = 0.23 ± 0.04 μM). Competitive binding assays reveal >50-fold selectivity over D1, D3, and serotonin receptors, positioning it as a tool compound for studying dopaminergic pathways.
Dopaminergic Signaling Modulation
The compound acts as a non-competitive antagonist, binding to an allosteric site on the D2 receptor’s transmembrane domain. In vitro studies using SH-SY5Y neuroblastoma cells show dose-dependent inhibition of cAMP production (IC50 = 1.8 μM), consistent with Gi/o protein coupling. Prolonged exposure (24 h) downregulates β-arrestin recruitment by 40%, suggesting biased antagonism.
Neuroprotective Effects
At 10 μM, the compound reduces glutamate-induced excitotoxicity in cortical neurons by 62% (p < 0.01 vs. control). This effect correlates with enhanced expression of Bcl-2 and reduced caspase-3 activation, implicating mitochondrial apoptosis pathways.
Applications in Neurological Research
Parkinson’s Disease Models
In MPTP-treated mice, oral administration (5 mg/kg/day) improves motor coordination by 35% (rotarod test) and reduces α-synuclein aggregation by 28%. These effects persist for 72 hours post-treatment, indicating sustained receptor occupancy.
Schizophrenia and Psychosis
The compound’s D2 selectivity makes it a candidate for mitigating antipsychotic-induced extrapyramidal symptoms. Comparative studies with haloperidol show 70% lower catalepsy incidence in rat models at equipotent doses.
Table 3: Preclinical Efficacy Data
| Model | Dose (mg/kg) | Outcome Metric | Improvement vs. Control |
|---|---|---|---|
| MPTP-induced PD (mice) | 5 | Rotarod latency (s) | +35%* |
| MK-801-induced psychosis (rats) | 10 | Prepulse inhibition (%) | +42%* |
| Haloperidol-induced catalepsy (rats) | 2.5 | Catalepsy score (0–4 scale) | -70%* |
-
p < 0.05 vs. vehicle control
Recent Advances and Future Directions
Recent synthetic innovations include flow chemistry approaches that reduce POCl3 usage by 40% . Structural analogs with fluorine substitutions at the phenyl ring show improved blood-brain barrier penetration (Papp = 12 × 10⁻⁶ cm/s vs. 8.3 × 10⁻⁶ cm/s for parent compound) . Clinical translation awaits further pharmacokinetic profiling, particularly regarding metabolite identification and cytochrome P450 interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume